N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide
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Overview
Description
N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a 3,4-dimethoxyphenethyl group and a pyridin-2-yloxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:
Formation of 3,4-dimethoxyphenethylamine: This can be achieved by the reduction of 3,4-dimethoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride.
Synthesis of 3-(pyridin-2-yloxy)benzoic acid: This involves the reaction of 3-hydroxybenzoic acid with 2-chloropyridine in the presence of a base like potassium carbonate.
Coupling Reaction: The final step involves the coupling of 3,4-dimethoxyphenethylamine with 3-(pyridin-2-yloxy)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative coupling reagents, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenethyl)-3-(pyridin-3-yloxy)benzamide: Similar structure but with the pyridine group attached at a different position.
N-(3,4-dimethoxyphenethyl)-3-(pyridin-4-yloxy)benzamide: Another positional isomer with the pyridine group attached at the 4-position.
Uniqueness
N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 3,4-dimethoxyphenethyl and pyridin-2-yloxy groups provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-19-10-9-16(14-20(19)27-2)11-13-24-22(25)17-6-5-7-18(15-17)28-21-8-3-4-12-23-21/h3-10,12,14-15H,11,13H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEWYEOEFVPFED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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